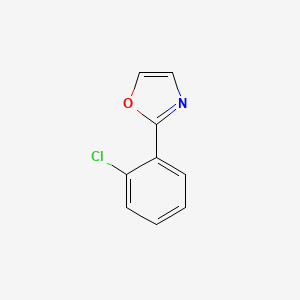

2-(2-Chlorophenyl)oxazole

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. openaccessjournals.com These compounds are ubiquitous in nature and synthetic chemistry, forming the structural basis for a multitude of biologically active molecules, including many pharmaceuticals and agrochemicals. ijpsr.comijraset.com Among the diverse array of heterocyclic systems, five-membered rings containing both nitrogen and oxygen atoms, such as oxazoles, represent a particularly important class. tandfonline.comnih.gov The arrangement of these heteroatoms within the ring imparts unique electronic and chemical properties, making them versatile building blocks in organic synthesis. openaccessjournals.comsemanticscholar.org The oxazole (B20620) ring, specifically, is an aromatic system characterized by a distinct reactivity profile, which chemists can manipulate to create a wide range of functionalized molecules. semanticscholar.orgrsc.org

Significance of Oxazole Scaffolds in Chemical Biology

The oxazole scaffold is a privileged structure in medicinal chemistry and chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. tandfonline.comnih.gov The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can readily engage in various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.comresearchgate.net This ability to interact with biological systems has led to the discovery of numerous oxazole-containing compounds with a wide spectrum of pharmacological activities. researchgate.netresearchgate.net

Many natural products, including several antibiotics, possess an oxazole moiety, underscoring its evolutionary selection as a biologically relevant scaffold. ijpsr.comijraset.com In medicinal chemistry, the oxazole ring is often used as a bioisostere for other cyclic structures, allowing for the fine-tuning of a molecule's physicochemical properties to enhance its therapeutic potential. rsc.org The versatility of the oxazole scaffold has led to the development of drugs with anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties, among others. tandfonline.comresearchgate.net

Overview of Research Focus on 2-(2-Chlorophenyl)oxazole and its Derivatives

Research on this compound and its derivatives has been multifaceted, exploring their synthesis, chemical properties, and potential applications. The presence of the 2-chlorophenyl group attached to the oxazole ring is a key feature, as the chlorine atom can influence the molecule's electronic properties and its interactions with biological targets. cymitquimica.com

The synthesis of this compound itself can be achieved through various established methods for constructing oxazole rings. ontosight.ai Research into its derivatives often involves modifying the core structure to investigate structure-activity relationships (SAR). These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity.

For instance, research has been conducted on derivatives where the phenyl ring or the oxazole ring is further substituted. One area of investigation has been the synthesis of related benzoxazole (B165842) derivatives, such as 2-(2-Chlorophenyl)benzo[d]oxazole, and the evaluation of their biological activities. jbarbiomed.com Other studies have focused on creating series of oxazole derivatives with different substituents to screen for various pharmacological effects, including antimicrobial and brain-derived neurotrophic factor (BDNF) inducing activities. d-nb.infonih.gov

Table 1: Selected Research on Derivatives of this compound

| Derivative | Research Focus | Key Findings |

| 2-(2-Chlorophenyl)benzo[d]oxazole | Synthesis and characterization | Successful synthesis and spectroscopic analysis of the compound. jbarbiomed.com |

| 4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole | Induction of Brain-Derived Neurotrophic Factor (BDNF) | Showed potent activity in increasing BDNF production in cell-based assays. nih.gov |

| N-(4-chlorophenyl) oxazole-2,4-diamine | Antimicrobial activity | Exhibited moderate antibacterial activity against tested strains. humanjournals.com |

| 2-(2-(2,6-Dichlorophenylamino)benzyl)-3-(4-(2-chlorophenylamino)oxazol- | Antifungal and antibacterial activity | Evaluated for its potential as an antimicrobial agent. researchgate.net |

This focused research highlights the scientific community's efforts to explore the chemical space around the this compound scaffold to uncover new molecules with potentially valuable biological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUACMRENZNWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345053 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62881-98-5 | |

| Record name | 2-(2-Chlorophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes for Oxazole (B20620) Ring Formation

Traditional methods for constructing the oxazole core are well-documented and rely on fundamental organic reactions. These routes often involve the formation of key acyclic precursors followed by a cyclization step to yield the aromatic five-membered ring.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct pathway to the oxazole ring from appropriately functionalized linear substrates.

The Robinson-Gabriel synthesis stands as a classic method for the formation of 2,5-disubstituted oxazoles. This reaction involves the intramolecular cyclodehydration of α-acylamino ketones. wikipedia.orgfirsthope.co.in The general mechanism commences with the protonation of the carbonyl oxygen of the amide, followed by a nucleophilic attack from the enol form of the ketone. Subsequent dehydration leads to the formation of the oxazole ring. While a versatile method, its application to the synthesis of 2-(2-Chlorophenyl)oxazole would necessitate the preparation of the corresponding N-(2-chlorobenzoyl)-α-amino ketone precursor.

Another foundational method is the Fischer oxazole synthesis , which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid. researchgate.net This approach is particularly useful for the synthesis of 2,5-disubstituted oxazoles. For the synthesis of this compound, this would involve the reaction of a cyanohydrin derived from an appropriate aldehyde with 2-chlorobenzaldehyde.

Condensation Reactions

Condensation reactions provide a convergent approach to the oxazole ring by bringing together two or more components in a single step. A common strategy involves the reaction of an α-haloketone with a primary amide. pharmaguideline.comnih.gov In the context of this compound synthesis, this would typically involve the reaction of 2-chlorobenzamide with an appropriate α-haloketone. The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by intramolecular cyclization and dehydration to furnish the oxazole ring.

The Van Leusen oxazole synthesis is a powerful method that involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is particularly effective for the synthesis of 5-substituted oxazoles. A variation of this reaction using an appropriate precursor could potentially lead to the formation of this compound.

Tandem Cycloisomerization/Hydroxyalkylation

Tandem reactions offer an efficient approach to complex molecules by combining multiple transformations in a single operation. The tandem cycloisomerization/hydroxyalkylation of N-propargylamides has emerged as a valuable method for the synthesis of functionalized oxazoles. This process typically involves the metal-catalyzed cycloisomerization of an N-propargylamide to form an oxazole intermediate, which then undergoes an in-situ hydroxyalkylation reaction. While specific examples for this compound are not prevalent in the literature, the general applicability of this method to N-arylpropargylamides suggests its potential for the synthesis of the target compound.

Advanced Synthetic Approaches

In recent years, the development of more efficient and environmentally benign synthetic methodologies has led to the emergence of advanced techniques for oxazole synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and often lead to cleaner reactions. A notable example is the microwave-assisted synthesis of 5-(2-Chlorophenyl)oxazole, a positional isomer of the target compound. This synthesis was achieved through a [3+2] cycloaddition reaction of 2-chlorobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base under microwave irradiation. nih.gov This method highlights the potential of microwave technology for the rapid and efficient synthesis of chloro-substituted aryloxazoles.

| Reactants | Reagents | Conditions | Product | Yield | Reference |

| 2-Chlorobenzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC) | K₃PO₄ | Isopropanol, Microwave | 5-(2-Chlorophenyl)oxazole | Not specified | nih.gov |

Note: The table describes the synthesis of a positional isomer, 5-(2-Chlorophenyl)oxazole.

One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the synthesis of 2-aryl oxazoles have been reported. One such strategy involves the Cs₂CO₃-mediated reaction of aromatic primary amides with 2,3-dibromopropene. nih.govnih.gov This method provides a direct route to 2-aryl-5-methyloxazoles. The application of this methodology to 2-chlorobenzamide could potentially yield 2-(2-chlorophenyl)-5-methyloxazole.

Another one-pot approach involves the reaction of aldehydes with serine to form an oxazolidine intermediate, which is then oxidized to the corresponding oxazole. researchgate.netorganic-chemistry.org This method offers a mild and direct conversion of aldehydes to 2,4-disubstituted oxazoles.

Catalytic Methods in Oxazole Synthesis

The formation of the 2-aryl-oxazole core, including this compound, is frequently accomplished through catalytic pathways that offer high efficiency and selectivity. Various transition metals have been pivotal in developing these synthetic routes.

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used for constructing the oxazole ring. One prominent method involves the direct arylation of a pre-formed 4-substituted oxazole with an aryl bromide. ijpsonline.comtandfonline.com This cross-coupling reaction, often utilizing a combination of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst (CuI), allows for the direct introduction of the 2-chlorophenyl group at the C2 position of the oxazole ring. ijpsonline.comtandfonline.com

Gold Catalysis: Gold catalysts have emerged as effective tools for the cyclo-isomerization of propargylic amides to form oxazoles. tandfonline.com A heterogeneous gold catalyst, for instance, can be used to prepare oxazoles from an acetylene and a nitrile, offering a distinct pathway to the oxazole core. scientificupdate.com

Copper-Triflate Catalysis: Copper(II) triflate [Cu(OTf)₂] has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazoles by coupling α-diazoketones with amides. ijpsonline.comtandfonline.com This method provides a convenient route to analogs of biologically active oxazoles. tandfonline.com

Iodine-Mediated Synthesis: A metal-free approach involves the use of iodine to catalyze the reaction between a bromoacetophenone and benzylamine, yielding a 2,5-diphenyloxazole. ijpsonline.com This method, while not directly using a metal catalyst, showcases an alternative oxidative cyclization strategy. ijpsonline.com

Rhodium and Nickel Catalysis: Methodologies for direct C-H arylation of azoles, including oxazoles, have been developed using rhodium and nickel catalysts, presenting an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.org

Below is a table summarizing various catalytic approaches applicable to the synthesis of 2-aryl oxazoles.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Pd(PPh₃)₄ / CuI | 4-Substituted oxazole, Aryl bromide | Direct C-H Arylation | Direct functionalization of the C2 position. ijpsonline.comtandfonline.com |

| Gold (heterogeneous) | Acetylene, Nitrile, N-oxide | Cyclization | Utilizes readily available starting materials. scientificupdate.com |

| Cu(OTf)₂ | α-Diazoketone, Amide | Coupling/Cyclization | Convenient for 2,4-disubstituted oxazoles. ijpsonline.comtandfonline.com |

| Silver Carbonate | Enamide derivatives | 5-endo Cyclization | Forms substituted oxazoles from enamides. ijpsonline.com |

| Rhodium(I) | Benzoxazole (B165842), Phenyl bromide | Direct C-H Arylation | Microwave-activated, avoids pre-metalation. beilstein-journals.org |

Green Chemistry Considerations in Synthesis

In line with the principles of sustainable chemistry, several green approaches have been developed for the synthesis of oxazole derivatives, which can be applied to the production of this compound. These methods aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. ijpsonline.com

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and can enhance product yields compared to conventional heating methods. ijpsonline.comnih.gov It has been successfully used to promote rapid O,N-acylation-cyclodehydration cascade reactions to form trisubstituted oxazoles. nih.gov

Use of Eco-Friendly Solvents and Catalysts: The replacement of toxic organic solvents with greener alternatives like water or ionic liquids is a central theme in green chemistry. ijpsonline.com For example, the van Leusen oxazole synthesis has been efficiently carried out in water using triethylamine and β-cyclodextrin as a catalyst system. tandfonline.com Natural clays have also been employed as biocatalysts for the condensation reactions that form oxazoles. tandfonline.com

Solar Energy: Concentrated solar radiation has been utilized as a renewable energy source for organic synthesis, coupled with natural catalysts like lemon juice, to produce heterocyclic compounds in an eco-friendly manner. nih.gov

Electrochemical Synthesis: An electrochemical approach for oxazole synthesis has been described that avoids the use of transition metals and toxic oxidants. rsc.org This method uses naturally abundant carboxylic acids as starting materials in a sustainable catalytic system. rsc.org

The following table compares conventional and green synthetic approaches for oxazole synthesis.

| Feature | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often use volatile and toxic organic solvents (e.g., DMF, toluene). | Emphasize water, ionic liquids, or solvent-free conditions. ijpsonline.comtandfonline.com |

| Catalysts | May use stoichiometric or toxic reagents. | Focus on reusable, non-toxic, or biocatalysts (e.g., clays, β-cyclodextrin). tandfonline.com |

| Energy Source | Conventional heating (reflux). | Microwave irradiation, ultrasound, solar energy. ijpsonline.comnih.gov |

| Reaction Time | Often requires several hours to days. | Significantly reduced, often to minutes. nih.govnih.gov |

| Waste | Can generate significant chemical waste. | Designed to minimize by-products and waste streams. ijpsonline.com |

Synthesis of Substituted this compound Derivatives

Once the this compound core is synthesized, it can be further modified to introduce a variety of substituents, enabling the exploration of structure-activity relationships for various applications.

Introduction of Aryl and Alkyl Substituents

Substitution on the oxazole ring is governed by the electronic nature of the heterocycle. Electrophilic substitution is generally difficult but, when it occurs, favors the C4 or C5 position. pharmaguideline.com Nucleophilic substitution is rare unless a good leaving group is present. pharmaguideline.com

A powerful method for introducing substituents is through metallation followed by quenching with an electrophile. Deprotonation of the oxazole ring with a strong base like lithium creates a lithiated intermediate. pharmaguideline.com While the C2 position is the most acidic, substitution at C4 or C5 can be achieved, allowing for the introduction of various alkyl or aryl groups by reaction with corresponding halides.

Cross-coupling reactions are also a key strategy. For instance, a halogenated derivative of this compound can undergo Suzuki-Miyaura coupling with boronic acids in the presence of a palladium or nickel catalyst to introduce new aryl or heteroaryl groups. tandfonline.com

Functionalization of the Oxazole Ring

Beyond simple alkyl and aryl groups, various functional groups can be installed on the oxazole ring to modulate its properties.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) provides a handle for further synthetic transformations, such as the cross-coupling reactions mentioned above.

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl (-CHO) group, typically at the C4 or C5 position, which can then be converted into a wide range of other functionalities. pharmaguideline.com

Oxidation: The oxazole ring can be susceptible to oxidation. For instance, C2-unsubstituted oxazoles can be oxidized to 2-oxazolones. pharmaguideline.com While the C2 position of the target compound is already substituted, understanding the ring's oxidative stability is crucial for synthetic planning.

Formation of Fused Oxazole Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems.

Diels-Alder Reaction: The oxazole ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.netwikipedia.org This reaction provides a powerful route to other heterocyclic systems. researchgate.net

Reaction with Alkenes: The cycloaddition of an oxazole with an alkene (the dienophile) initially forms a bicyclic adduct. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (like water) to aromatize into a substituted pyridine (B92270) . pharmaguideline.com

Reaction with Alkynes: When an alkyne is used as the dienophile, the resulting bicyclic adduct can rearrange to form a substituted furan (B31954) . researchgate.net

Hetero-Diels-Alder: Oxazoles can also react with heterodienophiles (containing C=N, C=O, or N=N bonds). For example, reaction with isocyanates can lead to the formation of fused oxazolo[3,2-c]pyrimidine systems. rsc.org

The utility of the Diels-Alder reaction in synthesizing different heterocycles from an oxazole core is summarized below.

| Dienophile | Intermediate | Final Product |

| Alkene | Bicyclic ether-bridged adduct | Substituted Pyridine pharmaguideline.com |

| Alkyne | Bicyclic ether-bridged adduct | Substituted Furan researchgate.net |

| Isocyanate | Cycloadduct | Fused Pyrimidine derivative rsc.org |

Oxidative Cross-Coupling: Fused oxazoles can also be synthesized via oxidative cross-coupling reactions. For example, copper-catalyzed cross-dehydrogenative coupling (CDC) pathways can be employed to construct fused systems, such as oxazole-containing coumarin derivatives. rsc.orgsemanticscholar.org

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the oxazole (B20620) ring is generally difficult due to its electron-deficient nature. pharmaguideline.com The presence of the electron-withdrawing 2-chlorophenyl group at the C2 position further deactivates the ring towards electrophilic attack. However, if forced under harsh conditions, substitution is most likely to occur at the C5 position, which is the most electron-rich carbon in the oxazole ring. firsthope.co.in Activating groups on the oxazole ring would be required to facilitate such reactions. pharmaguideline.com

| Reaction | Reagents | Expected Major Product | Reaction Conditions |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(2-chlorophenyl)oxazole | Harsh conditions, low yield expected |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-2-(2-chlorophenyl)oxazole | Harsh conditions, low yield expected |

| Sulfonation | SO₃/H₂SO₄ | 2-(2-Chlorophenyl)oxazole-5-sulfonic acid | Very harsh conditions, unlikely to proceed |

Nucleophilic Attack and Related Reactions

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com While the 2-chlorophenyl group is not a typical leaving group for a nucleophilic aromatic substitution reaction, strong nucleophiles can attack the C2 carbon, often leading to ring cleavage rather than substitution. pharmaguideline.com The presence of electron-withdrawing groups can facilitate attack at the C2 position. pharmaguideline.com

| Nucleophile | Reagent | Expected Outcome |

| Hydroxide | NaOH | Ring cleavage |

| Alkoxide | NaOR | Ring cleavage |

| Amine | RNH₂ | Ring transformation to imidazole (B134444) derivatives |

Ring Opening and Rearrangement Processes

The oxazole ring is susceptible to ring-opening under both acidic and basic conditions. firsthope.co.in Acid-catalyzed hydrolysis of this compound would likely proceed via protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position, leading to the formation of an open-chain amide.

Under certain conditions, oxazoles can undergo rearrangement reactions. For instance, the Cornforth rearrangement involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org While not directly applicable to this compound itself without further substitution, it highlights a potential pathway for rearrangement in substituted analogues. Recent studies have also explored skeletal rearrangements of oxazoles into other heterocyclic systems like azepines and pyrroles through electrocyclization processes. nih.gov

| Condition | Expected Products |

| Acidic Hydrolysis | 2-Chloro-N-(2-oxoethyl)benzamide |

| Basic Hydrolysis | Ring cleavage products |

Oxidation and Reduction Pathways

Oxazole rings can be susceptible to oxidation, often resulting in ring cleavage. pharmaguideline.com Oxidizing agents like potassium permanganate (B83412) or ozone can break open the ring. pharmaguideline.com However, the ring is generally stable to hydrogen peroxide. pharmaguideline.com The oxidation of 2,4,5-trisubstituted oxazoles can lead to the formation of triacylamines or diacylamines, serving as a masked carboxylic acid equivalent. nih.gov For this compound, strong oxidation would likely lead to cleavage of the oxazole ring.

Reduction of the oxazole ring is also possible. Catalytic hydrogenation can reduce the double bonds in the ring, leading to the formation of oxazolines or oxazolidines. firsthope.co.in The specific product would depend on the reaction conditions and the catalyst used.

| Reaction | Reagents | Expected Product |

| Oxidation | KMnO₄ | Ring cleavage products |

| Reduction | H₂/Pd | 2-(2-Chlorophenyl)oxazoline or 2-(2-Chlorophenyl)oxazolidine |

Addition Reactions

Oxazoles can participate in Diels-Alder reactions, acting as dienes. wikipedia.org The reaction typically occurs with electron-deficient dienophiles. The presence of the electron-withdrawing 2-chlorophenyl group on the oxazole ring might influence its reactivity in cycloaddition reactions. These reactions are valuable for the synthesis of pyridine (B92270) and furan (B31954) derivatives. wikipedia.orgclockss.org

Additionally, hetero-Michael addition reactions have been reported for 2-alkynyl oxazoles, allowing for the stereoselective addition of various nucleophiles. nih.gov While this compound itself does not have an alkynyl group, this highlights a potential functionalization pathway for derivatives.

| Reaction Type | Dienophile/Reagent | Expected Product Type |

| Diels-Alder | Maleic anhydride | Pyridine derivative (after rearrangement) |

| Diels-Alder | Acetylenedicarboxylate | Furan derivative (after rearrangement) |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(2-Chlorophenyl)oxazole, ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, distinct signals are expected for the protons on the oxazole (B20620) ring and the chlorophenyl ring. The protons on the five-membered oxazole ring typically appear in a specific region of the spectrum, while the four protons on the substituted benzene (B151609) ring exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) due to coupling with adjacent protons. The precise chemical shifts (δ, measured in ppm) and coupling constants (J, measured in Hz) are unique to the molecule's structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms. The chemical shifts of the carbon atoms in the oxazole and chlorophenyl rings appear in characteristic regions. For instance, the carbons of the aromatic chlorophenyl ring and the heterocyclic oxazole ring would have distinct chemical shifts, with the carbon atom bonded to the chlorine atom showing a shift influenced by the halogen's electronegativity.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to different functional groups and bond types. For this compound, characteristic IR absorption bands would be expected for the C=N and C-O stretching vibrations within the oxazole ring, C=C stretching from the aromatic rings, and C-H stretching and bending vibrations. The C-Cl bond of the chlorophenyl group also produces a characteristic absorption in the fingerprint region of the spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, vibrations that are weak in IR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would also be used to identify the vibrations of the oxazole and chlorophenyl rings, particularly the symmetric vibrations of the aromatic system.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₆ClNO, which corresponds to a molecular weight of approximately 179.6 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with a second peak (M+2) at approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of oxazole rings under electron impact typically involves characteristic losses. Common fragmentation pathways for 2-phenyloxazoles include the cleavage of the C-O and N-C bonds, which can lead to the formation of benzonitrile (B105546) ions or other stable fragments. For this compound, key fragmentation could involve the loss of CO, HCN, or cleavage to form a chlorobenzonitrile cation.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 179/181 | Molecular Ion Peak [M]⁺ / [M+2]⁺ |

| 151/153 | Fragment from loss of CO |

| 138/140 | Fragment corresponding to chlorobenzonitrile cation |

| 111 | Fragment corresponding to chlorophenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the UV-Vis spectrum is expected to be dominated by transitions associated with the π-electron systems of the oxazole and the 2-chlorophenyl rings. The oxazole ring itself is an aromatic heterocycle and exhibits characteristic π → π* transitions. The electronic states of the parent oxazole molecule have been studied in detail, revealing intense absorption bands in the vacuum ultraviolet (VUV) region. iaea.org The presence of the 2-chlorophenyl substituent conjugated to the oxazole ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system.

To illustrate the type of data obtained from a UV-Vis spectroscopic analysis, the following table presents hypothetical absorption maxima (λmax) and the types of electronic transitions that would be expected for this compound in a common solvent like ethanol.

| Hypothetical λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition | Associated Chromophore |

| ~280-320 | High | π → π | Conjugated Phenyl-Oxazole System |

| ~240-270 | Moderate | π → π | Phenyl Ring |

| ~330-360 | Low | n → π* | Oxazole Nitrogen/Oxygen |

This table is illustrative and presents expected values based on the analysis of structurally similar compounds. Specific experimental values would need to be determined in a laboratory setting.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the available literature, studies on closely related structures, such as other chlorophenyl-substituted heterocyclic compounds, provide valuable insights into the expected structural features. For instance, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole demonstrates the planarity of the heterocyclic ring and the torsion angles between the rings. researchgate.net Similarly, crystallographic analyses of other substituted oxazoles and thiazoles reveal key details about their molecular geometry and intermolecular interactions in the solid state. gazi.edu.trkayseri.edu.trnih.gov

A crystallographic study of this compound would determine parameters such as the crystal system, space group, and unit cell dimensions. Furthermore, it would provide precise measurements of the bond lengths and angles within the molecule, including the C-Cl bond, the bonds within the oxazole ring, and the C-C bond connecting the two ring systems. A key parameter would be the dihedral angle between the plane of the oxazole ring and the plane of the 2-chlorophenyl ring, which would describe the degree of twist between these two components of the molecule.

The following table provides an example of the kind of crystallographic data that would be obtained from an X-ray diffraction analysis of this compound, based on data for analogous compounds.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (Å3) | 915.6 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.350 |

| Dihedral Angle (Oxazole-Phenyl) (°) | ~30-50 |

This table is for illustrative purposes to demonstrate the type of data generated by X-ray crystallography. The values are representative and not experimentally determined for this compound.

Computational Chemistry and Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are instrumental in predicting molecular geometry and electronic behavior with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For oxazole (B20620) derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-311++G(d,p), are commonly performed to predict structural parameters. irjweb.comajchem-a.com

Table 1: Representative Calculated Geometrical Parameters for a Phenyl-Oxadiazole Analog Data based on a DFT study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Parameter | Bond | Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Lengths | C-O (oxadiazole) | 1.37 | Bond Angles | C-N-N (oxadiazole) | 105.0 |

| C=N (oxadiazole) | 1.30 | C-O-C (oxadiazole) | 102.0 | ||

| C-C (ring-ring) | 1.48 | Phenyl-C-C (oxadiazole) | 120.0 |

This interactive table showcases typical bond lengths and angles calculated for a similar heterocyclic system, illustrating the type of data obtained from DFT optimizations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the electronic interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy E(2).

The analysis of non-covalent interactions (NCIs) is crucial for understanding how molecules interact with each other and with biological targets. The Reduced Density Gradient (RDG) method is a powerful tool for visualizing and characterizing weak interactions like van der Waals forces, hydrogen bonds, and steric clashes. RDG plots distinguish these interactions based on the electron density and its gradient.

In 2-(2-Chlorophenyl)oxazole, RDG analysis would likely identify van der Waals interactions associated with the planar surfaces of the aromatic rings and potential weak hydrogen bonds involving the oxazole nitrogen. Steric repulsion between the ortho-chlorine atom and the oxazole ring would also be visualized. The Electron Localization Function (ELF) provides a measure of electron localization, complementing the RDG analysis by mapping out regions of covalent bonding and lone pair electrons.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule, which is essential for predicting its reactivity and interaction sites. orientjchem.org The MEP map uses a color scale to indicate regions of different electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. ymerdigital.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations for similar structures, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, have reported a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is found on the electron-accepting regions. This analysis helps to understand the charge transfer that occurs during electronic transitions.

Table 2: Representative Frontier Orbital Energies for a Phenyl-Oxadiazole Analog Data based on a DFT study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

This interactive table presents the calculated frontier orbital energies and the resulting energy gap for a comparable molecule, highlighting its predicted chemical stability.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to simulate the interaction between a small molecule (ligand) and a protein's binding site.

Derivatives of 2-phenyloxazole (B1349099) have been investigated as potential anticancer agents, with molecular docking studies often targeting key proteins like the Epidermal Growth Factor Receptor (EGFR) kinase. researchgate.netresearchgate.net In such studies, the this compound molecule would be docked into the active site of the target protein to predict its binding mode and affinity. The simulations can identify crucial interactions, such as hydrogen bonds between the oxazole nitrogen and amino acid residues (e.g., Glycine), and hydrophobic interactions involving the phenyl rings. researchgate.net The calculated binding energy (e.g., ΔG in kcal/mol) provides an estimate of the binding affinity, helping to prioritize compounds for further experimental testing. researchgate.netnih.gov

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational studies—including prediction of binding affinities, analysis of ligand-protein interactions, in silico ADME predictions, or Quantitative Structure-Activity Relationship (QSAR) modeling—publicly available for the chemical compound “this compound.”

The user's request for a detailed article necessitates access to specific research findings and data that can be structured into the provided outline, including data tables. Without published research on this particular molecule, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the prompt.

Using information from related or analogous oxazole-containing compounds would violate the explicit instruction to focus solely on “this compound.” Therefore, due to the absence of requisite data in the scientific domain for this specific compound, the article cannot be generated as requested.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity

While numerous oxazole (B20620) derivatives have been evaluated for their antimicrobial properties, no specific data on the antibacterial or antifungal effects of 2-(2-Chlorophenyl)oxazole was found.

Antibacterial Effects

There is no specific information available in the searched literature regarding the antibacterial effects of this compound. Studies on related compounds, such as other chlorophenyl-oxazole derivatives, have shown antibacterial activity against various strains, but these findings cannot be directly extrapolated to the subject compound. For example, research on 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] compounds showed good activity against bacteria like Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli. Similarly, 2-tert-Butyl-4-(4-chlorophenyl)oxazole was identified as an active compound in a series of heterocyclic derivatives. However, these molecules are structurally distinct from this compound.

Antifungal Effects

Specific studies detailing the antifungal activity of this compound are not present in the available literature. General reviews indicate that the oxazole scaffold is a promising nucleus for developing new antifungal agents, with various derivatives showing efficacy against fungal strains like Aspergillus niger and Candida albicans. For instance, certain spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives exhibited high antifungal activity. Without targeted research, the antifungal potential of this compound remains undetermined.

Anticancer Activity

No dedicated research on the anticancer activities of this compound, including cytotoxicity, inhibition of tumor cell proliferation, or apoptosis induction, was identified in the performed searches. The broader class of oxazole-containing compounds has been a significant focus of anticancer drug discovery.

Inhibition of Tumor Cell Proliferation

There are no available studies that specifically investigate the effect of this compound on the proliferation of tumor cells. The antiproliferative effects observed in various oxazole and oxadiazole derivatives are often linked to the inhibition of specific cellular pathways, but such mechanisms have not been explored for this compound.

Apoptosis Induction

The capacity of this compound to induce apoptosis in cancer cells has not been reported in the reviewed literature. Apoptosis induction is a common mechanism for anticancer agents. Studies on different heterocyclic derivatives, such as certain 1,3,4-oxadiazoles, have shown they can induce apoptosis through intrinsic pathways, involving the regulation of proteins like Bax and Bcl-2 and the activation of caspases. Whether this compound possesses similar capabilities is currently unknown.

Anti-inflammatory Effects

Derivatives containing the chlorophenyl and oxazole (or isoxazole) motifs have demonstrated notable anti-inflammatory properties in various preclinical models. The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

One study investigated a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which was structurally inspired by the selective COX-2 inhibitor celecoxib. nih.gov In a carrageenan-induced paw edema model in rats, this compound showed significant anti-inflammatory activity. After 14 days of administration, all tested doses markedly inhibited paw edema. nih.gov Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with the compound significantly reduced serum levels of the pro-inflammatory cytokine TNF-α. nih.gov

Similarly, an isoxazole (B147169) derivative, MZO-2, demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation. mdpi.com Another compound, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (designated 06K), also significantly diminished carrageenan-induced footpad edema in mice, highlighting the anti-inflammatory potential of this structural class. mdpi.com

| Compound Derivative | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats) | Significant edema inhibition after 14 days. | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-induced systemic inflammation | Significant decrease in serum TNF-α. | nih.gov |

| MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate) | Carrageenan-induced paw inflammation | Potent inhibitory effect. | mdpi.com |

| Compound 06K | Carrageenan-induced foot pad edema (mice) | Significant edema diminishment. | mdpi.com |

Antiviral Activity

The structural framework of this compound is present in various heterocyclic compounds that have been investigated for antiviral properties. These studies span a range of viruses, demonstrating the broad potential of this chemical class.

In one study, a series of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones was synthesized and evaluated. The compound 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one was found to inhibit the replication of several viruses, including herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), and vaccinia virus, with selectivity indices ranging from 125 to 250. researchgate.net

Another research effort focused on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share the chlorophenyl group. Two compounds from this series exhibited moderate activity against the Tobacco Mosaic Virus (TMV). mdpi.com Furthermore, a study on novel oxazole derivatives identified two compounds that showed activity against the Human Cytomegalovirus (HCMV) strain AD169. Docking studies suggested that these compounds likely act by inhibiting the viral DNA polymerase. nih.gov

| Compound Class | Specific Compound Example | Target Virus | Observed Activity | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one derivative | 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one | HSV-1, HSV-2, Vaccinia Virus | Inhibited viral replication (Selectivity Index: 125-250). | researchgate.net |

| 1,3,4-Thiadiazole sulfonamide | Compounds 7b and 7i | Tobacco Mosaic Virus (TMV) | Promising anti-viral activity. | mdpi.com |

| Oxazole derivative | Compounds 1 and 5 | Human Cytomegalovirus (HCMV) | Showed activity against HCMV strain AD169. | nih.gov |

Immunosuppressive Properties

Closely related isoxazole derivatives have been shown to possess significant immunomodulatory and immunosuppressive effects. Research into N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) revealed immunosuppressive activity in both mouse and human experimental models. mdpi.com These compounds were found to modulate T-cell subsets and B-cell levels in lymphoid organs. mdpi.com

A specific derivative, 2-(5-amino-3-methyl-1,2-oxazole-4-carbonyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (06K), was found to decrease the cellular immune response to ovalbumin. mdpi.com This effect was associated with the generation of regulatory T cells. mdpi.com The marked elevation of Transforming Growth Factor-beta 1 (TGF-β1) by a related pyrrole derivative further points to an immunomodulatory mechanism that selectively alters cytokine profiles. nih.gov These findings suggest that the isoxazole structure is a key contributor to the observed immunological activity. mdpi.com

Antioxidant Potential

The ability of a compound to counteract oxidative stress is a critical aspect of its therapeutic profile. The antioxidant potential of heterocyclic compounds containing a chlorophenyl group has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.govmdpi.com

One study synthesized and examined the antioxidant properties of 2-[2-(4-chlorophenyl)benzimidazole-1-yl] derivatives. These compounds were tested for their free radical scavenging properties by measuring their interaction with the DPPH free radical, and they showed significant effects. nih.gov While not an oxazole, this benzimidazole (B57391) structure shares the 2-chlorophenyl substituent, indicating that this moiety may contribute to the antioxidant capacity of the molecule.

Enzyme and Receptor Modulation Studies

The specific molecular targets of a compound determine its mechanism of action. For this compound and its analogs, research has focused on their ability to modulate the activity of specific enzymes and cell surface receptors.

Kinases: The oxazole ring is a component of known kinase inhibitors. For instance, Mubritinib, a tyrosine kinase inhibitor, features an oxazole in its structure, demonstrating the utility of this scaffold in targeting these critical signaling enzymes. nih.gov

COX-2: The anti-inflammatory effects of many oxazole-containing compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.govnih.gov Oxaprozin is a well-known non-steroidal anti-inflammatory drug (NSAID) that contains an oxazole ring and functions as a COX-2 inhibitor. nih.gov The development of other derivatives, such as pyrazole (B372694) sulfonamides, has also yielded potent and selective COX-2 inhibitors. nih.gov

Acetyl CoA Carboxylase (ACC): Acetyl-CoA carboxylase is a rate-limiting enzyme in fatty acid synthesis and has been identified as a target for therapeutic intervention in metabolic diseases and cancer. nih.govfrontiersin.org While potent allosteric inhibitors of ACC like ND-646 have been developed, specific studies detailing the inhibitory activity of this compound derivatives against ACC were not prominent in the reviewed literature. nih.govescholarship.org

Modulation of cellular receptors is another key mechanism for therapeutic agents. However, based on the available scientific literature, there is limited specific information linking this compound or its direct derivatives to significant agonist or antagonist activity at the cannabinoid type 2 (CB2) receptor, purinergic receptors, or the aquaporin-4 (AQP4) water channel. nih.gov These receptors remain important targets in drug discovery, but the role of this specific oxazole scaffold in their modulation requires further investigation.

Structure Activity Relationship Sar and Rational Drug Design Principles

Identification of Essential Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. For derivatives of 2-(2-Chlorophenyl)oxazole, the core pharmacophore can be deconstructed into several key components that contribute to its interaction with biological targets. semanticscholar.org

The 2-Chlorophenyl Group : The substitution at the C2 position of the oxazole (B20620) ring is critical. The phenyl ring itself provides a hydrophobic surface for van der Waals interactions. The presence of the chlorine atom, an electron-withdrawing group, significantly modifies the electronic properties of the phenyl ring and can influence binding affinity and metabolic stability. jlu.edu.cn Its position (ortho, meta, or para) on the phenyl ring can drastically alter the molecule's conformation and how it fits into a target's binding pocket. researchgate.net

Substituents at C4 and C5 : The C4 and C5 positions of the oxazole ring offer points for further substitution, which can fine-tune the molecule's properties. Modifications at these positions are crucial for modulating potency, selectivity, and pharmacokinetic profiles. For example, in a series of 2,4,5-trisubstituted oxazoles, the moieties at these positions were integral to their observed antiproliferative activity. nih.govrsc.org

SAR studies indicate that the combination of these three elements forms the fundamental framework necessary for the biological effects observed in this class of compounds. semanticscholar.orgresearchgate.net

Impact of Substituent Modifications on Bioactivity

Altering the substituents on the core this compound structure is a key strategy in medicinal chemistry to enhance biological activity. The type, size, and electronic nature of these modifications can have a profound impact. nih.govjlu.edu.cn

Studies on related α-keto oxazole inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation, provide valuable insights. nih.govnih.gov In one extensive study, a derivative with a 3-chlorophenyl substituent proved to be a highly potent inhibitor. While the chlorine position differs from the titular compound, the principles of modifying other parts of the molecule are directly applicable. For instance, systematic changes to a side chain attached to the oxazole ring revealed critical SAR trends.

Key findings from these studies include:

Side Chain Modifications : Placing heteroatoms (like oxygen or sulfur) or electron-withdrawing groups at certain positions within a linker side chain can dramatically decrease potency.

Conformational Restriction : Introducing elements that restrict the conformation of the side chain can lead to exceptionally potent inhibitors.

Hydroxyl and Amide Groups : The placement of hydroxyl groups at specific positions can yield effective inhibitors, whereas the introduction of amide groups in the side chain often leads to a significant loss of activity.

The following table illustrates the impact of modifying a linker side chain in a series of potent α-keto oxazole FAAH inhibitors, demonstrating how subtle changes can drastically alter bioactivity.

| Compound Modification | Position of Modification | Group (X) | Bioactivity (Ki, nM) |

|---|---|---|---|

| Parent Compound | - | CH₂ | ~5 |

| Heteroatom Substitution | β to carbonyl | O | >10,000 |

| Heteroatom Substitution | Position 6 | S | 3 |

| Hydroxyl Substitution | Position 2 | OH | 8 |

| Amide Placement | Side Chain | CONH | >10,000 |

This interactive table is based on data for α-keto oxazole inhibitors of FAAH and is presented to illustrate the principles of substituent modification.

These findings underscore the sensitivity of biological targets to the structural and electronic properties of inhibitors. For this compound derivatives, this implies that modifications to other parts of the molecule, particularly at the C4 and C5 positions, must be carefully considered to optimize interactions with the target protein.

Design and Synthesis of Analogs for Optimized Bioactivity

The rational design of new analogs builds upon established SAR data. Once a key pharmacophore like the this compound scaffold is identified, chemists synthesize a library of related compounds to explore the chemical space and identify molecules with improved properties. ufrj.br

Several classic and modern synthetic methods are employed to create oxazole derivatives. nih.gov

Van Leusen Oxazole Synthesis : This is a highly versatile and widely used method that allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.govorganic-chemistry.org This reaction is known for its operational simplicity and broad substrate scope, making it ideal for generating diverse analogs. nih.govresearchgate.net

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. nih.gov

Fischer Oxazole Synthesis : This approach creates 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aldehydes. nih.gov

By employing these synthetic routes, chemists can systematically introduce a variety of substituents at the C4 and C5 positions of the oxazole ring. For instance, starting with a 2-chlorobenzaldehyde, the Van Leusen synthesis can be used to construct the this compound core, with further modifications allowing for the exploration of different functional groups to enhance potency and selectivity. mdpi.comorganic-chemistry.org The synthesis of novel 2,4,5-trisubstituted oxazoles has been achieved using methods like microwave-promoted O,N-acylation-cyclodehydration, leading to compounds with significant antiproliferative activity. nih.gov

Bioisosteric Considerations in Oxazole Derivative Design

Bioisosterism is a fundamental strategy in drug design where one atom or group of atoms is replaced by another with similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This technique is used to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. ufrj.brresearchgate.net

In the context of this compound derivatives, bioisosteric replacements can be considered for several parts of the molecule:

Oxazole Ring Analogs : The oxazole ring itself can be replaced with other five-membered heterocycles. For example, an oxadiazole or thiazole (B1198619) ring might serve as a suitable bioisostere. nih.gov A 1,3,4-oxadiazole (B1194373) moiety, for instance, has electron-withdrawing properties similar to an oxazole. nih.gov Replacing the oxazole with a different heterocycle can alter hydrogen bonding capabilities and metabolic stability. nih.gov

Chlorine Atom Replacement : The chlorine atom on the phenyl ring can be substituted with other groups of similar size and electronics. Classical bioisosteres for chlorine include bromine (Br), the trifluoromethyl group (CF₃), and the cyano group (CN). cambridgemedchemconsulting.com Such modifications can influence the molecule's lipophilicity and its interaction with the target protein.

Phenyl Ring Mimetics : The entire phenyl ring can be replaced by other aromatic systems, such as pyridyl or thiophene (B33073) rings, to explore different electronic distributions and potential new interactions. cambridgemedchemconsulting.com In some advanced applications, non-aromatic scaffolds like bicyclo[1.1.1]pentane have been successfully used as phenyl ring bioisosteres to improve drug-like properties. researchgate.netu-tokyo.ac.jp

Therapeutic Potential and Lead Compound Development

The this compound scaffold and its derivatives have demonstrated potential across several therapeutic areas, making them attractive lead compounds for drug discovery programs. tandfonline.com A lead compound is a chemical starting point for drug optimization.

Anti-inflammatory and Analgesic Agents : As demonstrated by related compounds, this scaffold is highly promising for the development of FAAH inhibitors. nih.govresearchgate.net By blocking FAAH, these compounds can increase the levels of endogenous cannabinoids, which have analgesic and anti-inflammatory effects. nih.govmdpi.commdpi.com This makes them potential candidates for treating chronic pain and inflammatory conditions.

Antiproliferative and Anticancer Agents : Numerous studies have shown that substituted oxazoles possess significant antiproliferative activity against various cancer cell lines. nih.govrsc.orgnih.gov The specific substitution pattern on the 2-phenyl and other positions of the oxazole ring is critical for cytotoxicity. mdpi.comnih.gov For example, certain 2-(fluorophenyl)-4-(trimethoxyphenyl)oxazole derivatives have shown potent activity comparable to the chemotherapy drug 5-fluorouracil. nih.gov

Antibacterial Agents : The oxazole core is found in various antibacterial agents. nih.govresearchgate.net Modifications of the this compound structure could lead to the development of new antibiotics, a critical need in an era of growing antimicrobial resistance.

The versatility of the oxazole nucleus, combined with the specific electronic and steric properties imparted by the 2-chlorophenyl group, establishes this class of compounds as a valuable starting point for the development of novel therapeutics. tandfonline.comresearchgate.net Further optimization through the rational design principles discussed—pharmacophore modeling, substituent modification, and bioisosteric replacement—will be crucial in transforming these promising lead compounds into effective clinical agents.

Applications in Advanced Materials and Other Fields

Role as Building Blocks in Complex Organic Synthesis

The oxazole (B20620) ring is a significant scaffold found in numerous biologically active compounds and natural products, often derived from marine microorganisms. nih.govlifechemicals.com These natural products can be structurally complex, and the pursuit of their total synthesis has spurred significant advancements in oxazole chemistry. lifechemicals.com In this context, 2-(2-Chlorophenyl)oxazole serves as a valuable synthetic building block. calpaclab.com The utility of oxazole derivatives is well-established in medicinal chemistry, where they form the core of various drug candidates. lifechemicals.comnih.gov

The this compound molecule offers multiple reactive sites for constructing more elaborate chemical structures. The oxazole ring can function as an azadiene in Diels-Alder reactions, providing a pathway to synthesize pyridine (B92270) derivatives. lifechemicals.comwikipedia.org Furthermore, the chlorophenyl group is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which allow for the attachment of new aryl or alkynyl groups. rsc.org This dual functionality makes it a strategic precursor for creating diverse and complex molecular architectures, particularly in the fields of drug discovery and materials science. lifechemicals.com

Table 1: Synthetic Utility of the this compound Scaffold

| Structural Moiety | Type of Reaction | Potential Products | Reference |

| Oxazole Ring | Diels-Alder Reaction (as azadiene) | Pyridine derivatives, Vitamin B6 precursors | lifechemicals.comwikipedia.org |

| Oxazole Ring | Cycloaddition / Rearrangement | Complex heterocycles | lifechemicals.com |

| 2-Chlorophenyl Group | Suzuki Cross-Coupling | Biaryl compounds | rsc.org |

| 2-Chlorophenyl Group | Sonogashira Cross-Coupling | Aryl-alkynyl compounds | rsc.org |

Functional Materials Development

The inherent chemical and physical properties of the oxazole nucleus make it a prime candidate for incorporation into novel functional materials. nih.govsemanticscholar.org Its ability to act as either an electron donor or acceptor facilitates the development of materials with tailored electronic and optical characteristics. nih.gov

Oxazole derivatives are recognized for their potential in electronic and photonic technologies. researchgate.net The structure of compounds like this compound allows for intramolecular charge transfer (ICT), a phenomenon crucial for creating fluorophores and other photoactive materials. nih.gov In related, highly substituted oxazole derivatives, the interaction between an electron-donating unit (like the chlorophenyl group) and an electron-accepting moiety can lead to significant fluorescence responses. nih.gov

This ICT characteristic makes these compounds sensitive to their environment, such as solvent polarity and pH, which can shift their emission spectra. nih.gov This responsiveness is valuable for developing chemical sensors and biological imaging agents. Materials containing the oxazole core are also explored for third-order nonlinear optical (NLO) properties, which are promising for applications in optical power limiting and other photonic technologies. researchgate.netdiva-portal.orgrsc.org

In polymer science, the oxazole moiety can be integrated into polymer structures to impart specific properties. Poly(2-oxazoline)s, which are pseudo-polyamides, are a class of polymers synthesized through the cationic ring-opening polymerization of 2-oxazoline monomers. mdpi.comnih.gov These polymers are investigated for a range of applications, including in the biomedical field. nih.govmdpi.com By using a substituted monomer like this compound, polymers with tailored characteristics, such as altered solubility or thermal behavior, could be produced.

Furthermore, oxazole groups can be used as crosslinking agents to enhance the properties of other polymers. For instance, incorporating oxazoline-based crosslinkers into polyimide films has been shown to improve their thermal stability, glass transition temperature, and mechanical properties, such as tensile strength and elongation at break, without compromising optical transparency. cjps.org This makes this compound a potential candidate for modifying existing polymers to create high-performance materials for microelectronic and optoelectronic applications. cjps.org

Corrosion Inhibition for Metallic Surfaces

Heterocyclic compounds containing nitrogen and oxygen, such as oxazole derivatives, are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. koreascience.kr The unique chemical structure of these compounds allows them to protect metallic surfaces from corrosive attack. koreascience.kr

The primary mechanism of corrosion inhibition by oxazole derivatives is through their adsorption onto the metal surface. koreascience.kr The this compound molecule possesses several features that facilitate this process:

Heteroatoms: The lone pair electrons on the nitrogen and oxygen atoms of the oxazole ring can coordinate with vacant d-orbitals of the metal atoms.

Aromatic Rings: The π-electrons of both the oxazole and the chlorophenyl rings provide additional sites for interaction with the metal surface.

This adsorption process involves the displacement of water molecules and corrosive ions from the metal surface. Studies on analogous compounds, such as 2-(2-chlorophenyl)-1H-Benzimidazole, show that the adsorption process often conforms to the Langmuir adsorption isotherm. researchgate.netelectrochemsci.org This model implies the formation of a monolayer of inhibitor molecules on the surface. Such inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netbiointerfaceresearch.com

The adsorption of this compound molecules onto the metallic substrate leads to the formation of a thin, protective surface film. koreascience.kr This film acts as a physical barrier, isolating the metal from the aggressive corrosive medium. biointerfaceresearch.com The effectiveness of this film depends on the surface coverage and the stability of the adsorbed inhibitor molecules. A higher concentration of the inhibitor generally leads to greater surface coverage and, consequently, higher inhibition efficiency. biointerfaceresearch.comafricaresearchconnects.com The protective layer minimizes the active surface area available for electrochemical corrosion reactions to occur, thereby significantly reducing the corrosion rate. koreascience.krbiointerfaceresearch.com

Table 2: Corrosion Inhibition Properties and Mechanisms

| Feature | Description | Mechanism | Reference |

| Inhibition Type | Mixed-Type | Suppresses both anodic and cathodic reactions. | researchgate.netbiointerfaceresearch.com |

| Adsorption Centers | N and O heteroatoms, π-electrons of aromatic rings | Coordination with metal surface atoms, displacing corrosive species. | koreascience.krelectrochemsci.org |

| Adsorption Isotherm | Langmuir Adsorption Isotherm (observed in analogous compounds) | Indicates the formation of a monolayer of the inhibitor on the metal surface. | researchgate.netbiointerfaceresearch.com |

| Protective Action | Formation of a surface film | Creates a physical barrier that isolates the metal from the corrosive environment. | koreascience.krafricaresearchconnects.com |

Biomedical Materials Applications

Extensive research has been conducted on the broader class of oxazole-containing compounds for various biomedical applications. However, specific studies detailing the application of This compound in the development of biomedical materials are not available in the current scientific literature. The following subsections outline the general potential for compounds of this nature in biomedical applications, but it is important to note that no direct research has been published regarding "this compound" in these specific areas.

Similarly, there is a lack of published research on the application of This compound in drug carrier systems. The design of effective drug delivery systems requires materials with specific physicochemical properties, such as biodegradability, controlled release kinetics, and the ability to encapsulate therapeutic agents. While polymers containing oxazoline (B21484) units, known as poly(2-oxazoline)s, have been investigated as potential drug carriers, there is no information linking This compound to the synthesis or functionalization of such systems.

Data on the biomedical material applications of this compound is currently unavailable in published scientific literature.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Pathways

While established methods for oxazole (B20620) synthesis exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a priority. Future research will likely focus on:

Green Chemistry Approaches : The use of green solvents like water or ionic liquids, microwave-assisted synthesis, and ultrasound techniques can reduce hazardous waste and improve reaction efficiency. ijpsonline.comijpsonline.commdpi.com The van Leusen reaction, for instance, has been modified to proceed in water using a β-cyclodextrin, offering a greener alternative. mdpi.com

Catalytic Systems : Investigating novel catalysts, such as copper or palladium complexes, can lead to higher yields and milder reaction conditions. organic-chemistry.orgtandfonline.com The use of heterogeneous, recyclable catalysts like CuFe2O4 nanoparticles is also a promising avenue for sustainable synthesis. jsynthchem.com

C-H Bond Activation : Direct C-H bond activation and functionalization of the oxazole ring is a powerful strategy for creating structural diversity. organic-chemistry.orgacs.orgresearchgate.net Palladium-catalyzed methods have been shown to efficiently arylate and alkenylate oxazoles at various positions. organic-chemistry.org This atom-economical approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex derivatives.

Deeper Mechanistic Insights into Biological Interactions

A thorough understanding of how oxazole derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future studies should aim to:

Identify and Validate Targets : While many oxazole derivatives have shown promise as anticancer agents, their exact molecular targets are not always fully elucidated. nih.govbenthamscience.comresearchgate.net Comprehensive screening against panels of kinases, enzymes, and receptors will help to identify primary targets and potential off-target effects. nih.govresearchgate.net Oxazole derivatives have been shown to inhibit a wide range of targets including tubulin, DNA topoisomerases, and various protein kinases. nih.govbenthamscience.com

Structural Biology : X-ray crystallography and NMR spectroscopy can provide high-resolution structural information of oxazole derivatives bound to their target proteins. This data is invaluable for understanding the key binding interactions and for guiding the design of more potent and selective inhibitors.

Biophysical and Biochemical Assays : Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme kinetics assays can be used to quantify the binding affinity and inhibitory potency of new compounds, providing essential data for structure-activity relationship (SAR) studies.

Integration of Advanced Computational Modeling and Machine Learning in Drug Discovery

Computational tools are becoming increasingly integral to the drug discovery process, offering a way to accelerate the identification and optimization of lead compounds. ekb.egresearcher.life Future efforts in this area should include:

Molecular Docking and Simulation : In silico molecular docking can predict the binding modes of oxazole derivatives within the active sites of target proteins, helping to prioritize compounds for synthesis and biological testing. ekb.egnih.govnih.gov Molecular dynamics simulations can further explore the stability of these interactions over time.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to correlate the structural features of oxazole derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, guiding the design of new molecules with improved potency.

Machine Learning and Artificial Intelligence (AI) : AI-driven algorithms can analyze large datasets of chemical structures and biological activities to identify novel scaffolds and predict potential drug candidates. pharmaceutical-technology.com This can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Development of Multifunctional Oxazole Derivatives

The concept of designing single chemical entities that can modulate multiple targets is a promising strategy for treating complex diseases like cancer. nih.govresearchgate.net Future research should explore:

Molecular Hybridization : This approach involves combining the oxazole core with other pharmacophores to create hybrid molecules with dual or synergistic activities. nih.govresearchgate.net For example, linking an oxazole moiety to another heterocyclic system known for a different biological activity could result in a compound with a broader therapeutic window.

Multi-Target Ligands : Designing oxazole derivatives that can simultaneously inhibit multiple key pathways involved in a disease can be more effective than single-target agents and may help to overcome drug resistance. For instance, a compound that inhibits both a protein kinase and a component of the cell cycle machinery could have a powerful anticancer effect.

Targeted Therapeutic Strategies

To improve efficacy and reduce side effects, future research should focus on developing strategies to deliver oxazole-based drugs specifically to the site of action. This can be achieved through:

Prodrug Approaches : Designing inactive prodrugs that are converted to the active oxazole derivative by enzymes that are overexpressed in diseased tissues can enhance tissue selectivity.

Targeted Drug Delivery Systems : Encapsulating oxazole derivatives in nanoparticles, liposomes, or antibody-drug conjugates (ADCs) can facilitate their targeted delivery to cancer cells while minimizing exposure to healthy tissues. pharmaceutical-technology.com This approach can improve the therapeutic index of potent but potentially toxic compounds.

By pursuing these future research directions, the scientific community can continue to unlock the full therapeutic potential of 2-(2-Chlorophenyl)oxazole and other oxazole derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chlorophenyl)oxazole derivatives, and how are reaction conditions optimized?

- Methodological Answer : The primary synthesis involves cyclocondensation of 2-chlorobenzaldehyde with oxazole precursors (e.g., acetamide derivatives) under reflux in polar aprotic solvents (e.g., DMF). Catalysts like acetic acid or Lewis acids (AlCl₃) improve yields . Microwave-assisted synthesis reduces reaction time (20–30 minutes vs. 12 hours) and enhances regioselectivity, as demonstrated in related oxazole derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Yield optimization requires monitoring temperature (80–120°C) and stoichiometric ratios (aldehyde:precursor ≈ 1:1.2) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C-NMR confirms regiochemistry and substitution patterns. For example, the oxazole proton appears as a singlet at δ 8.1–8.3 ppm, while the chlorophenyl group shows splitting in aromatic regions .